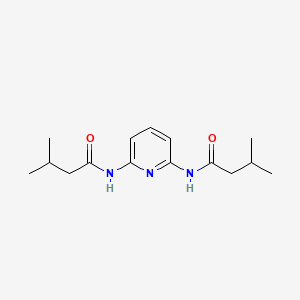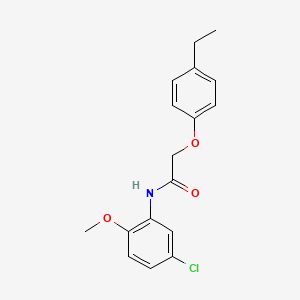
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide, also known as EDP-420, is a small molecule inhibitor that has been developed for the treatment of pain and inflammation. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to other pyrazole-based inhibitors such as celecoxib and rofecoxib.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves the inhibition of the COX-2 enzyme, which is upregulated in response to inflammation and tissue injury. By blocking the production of prostaglandins, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide reduces pain and inflammation in affected tissues. Unlike traditional NSAIDs, which also inhibit the activity of the constitutively expressed COX-1 enzyme, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide selectively targets COX-2, which may reduce the risk of gastrointestinal side effects.
Biochemical and physiological effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in lab experiments is its selective inhibition of COX-2, which allows for the study of the specific role of this enzyme in pain and inflammation. However, a limitation of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide is that it may not fully recapitulate the complex pathophysiology of human diseases, and further studies are needed to validate its efficacy in clinical settings.
Future Directions
1. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
2. Developing novel formulations of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide that improve its pharmacokinetic properties and allow for targeted delivery to affected tissues.
3. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in combination with other therapeutic agents to enhance its efficacy and reduce the risk of adverse effects.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in human patients with various pain and inflammatory conditions.
5. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide as a prophylactic agent to prevent the development of chronic pain and inflammation.
Synthesis Methods
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further modified to yield the final product.
Scientific Research Applications
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to selectively inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. In preclinical studies, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has demonstrated efficacy in various animal models of pain and inflammation, including osteoarthritis, rheumatoid arthritis, and neuropathic pain.
properties
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-16-9(3)12(8(2)15-16)14-13(17)11-6-7-18-10(11)4/h6-7H,5H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUQQRBJNOGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)
